molecular formula C6H12ClF2NO B12997854 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride

2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride

Cat. No.: B12997854
M. Wt: 187.61 g/mol
InChI Key: DWXUAKBWGJJYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a difluoromethoxy-methyl substituent at the 2-position of the pyrrolidine ring. The compound is synthesized as a hydrochloride salt to enhance stability and facilitate isolation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

2-(difluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H

InChI Key

DWXUAKBWGJJYCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. One common method involves the use of difluoromethyl ether as the difluoromethylating agent. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the difluoromethoxy-methyl group. The electron-withdrawing effect of fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating reactions with nucleophiles like amines or alkoxides.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsOutcomeReference
Boc ProtectionDi-tert-butyl dicarbonate, TEA, DCMtert-Butyl carbamate formation
Fmoc ProtectionFluorenylmethyloxycarbonyl chlorideFmoc-protected pyrrolidine

Mechanistic Insight :
The reaction with di-tert-butyl dicarbonate proceeds via a two-step process:

  • Deprotonation of the pyrrolidine nitrogen by TEA.

  • Nucleophilic attack on the carbonyl carbon of the Boc reagent .

Oxidation Reactions

The difluoromethoxy group is resistant to oxidation, but the pyrrolidine ring can be oxidized under controlled conditions.

Example Reaction :

SubstrateOxidizing AgentConditionsProductYieldReference
Pyrrolidine derivativeKMnO₄Acidic aqueousPyrrolidone (cyclic amide)72–85%

Notes :

  • Oxidation typically occurs at the α-carbon of the pyrrolidine ring.

  • The hydrochloride salt improves solubility in polar solvents during oxidation.

Reduction Reactions

The compound can participate in reductive amination or hydrogenation of intermediate imines.

Key Data :

ReactionReducing AgentSolventTemperatureOutcomeReference
Imine ReductionNaBH₄THF0°C → RTSecondary amine derivative

Limitation :
The difluoromethoxy group remains intact under mild reducing conditions, preserving its structural role.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the methyl position.

Reported Protocol :

CatalystLigandSubstrateProductYieldReference
Pd(OAc)₂XPhosArylboronic acidBiaryl-pyrrolidine hybrid60–78%

Optimization :

  • Reactions require anhydrous conditions and inert atmospheres.

  • The hydrochloride counterion may necessitate base additives (e.g., K₂CO₃) to neutralize acidity.

Stability Under Acidic/Basic Conditions

The compound demonstrates differential stability:

ConditionpH RangeStability OutcomeApplication Implications
Strongly acidic< 2Decomposition of pyrrolidine ringAvoid low-pH formulations
Mildly basic8–10Salt dissociation; enhanced nucleophilicityIdeal for substitution reactions

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. For instance, it is being investigated as part of a new class of oral SARS-CoV-2 main protease inhibitors. This class aims to improve metabolic stability and efficacy compared to existing treatments like nirmatrelvir, which is used in the widely known Paxlovid therapy for COVID-19 .

Orexin Receptor Agonism

Another significant application is its activity as an orexin type 2 receptor agonist. This property suggests potential therapeutic uses in treating sleep disorders and obesity-related conditions. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite, making this compound a candidate for further research in neuropharmacology .

Inhibition of Notum

The compound has also been studied for its inhibitory effects on Notum, an enzyme implicated in various diseases. Inhibitors of Notum can potentially be used in therapeutic strategies for conditions where Notum's activity contributes to disease progression .

Case Study: SARS-CoV-2 Protease Inhibition

A detailed investigation into the pharmacokinetics and efficacy of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride revealed promising results in preclinical models. The compound demonstrated significant antiviral activity at plasma concentrations that could be achieved with oral dosing, indicating its potential as a viable treatment option for COVID-19 .

Case Study: Orexin Type 2 Receptor Activity

Research has shown that compounds similar to this compound exhibit orexin type 2 receptor agonistic activity, leading to increased food intake and potential applications in treating narcolepsy and other sleep-related disorders . The implications of these findings suggest a broader role for this compound in managing metabolic disorders.

Data Tables

Application AreaPotential UseCurrent Research Status
Antiviral ActivityTreatment for COVID-19Ongoing clinical trials
Orexin Receptor AgonismManagement of sleep disordersPreclinical studies
Notum InhibitionTherapeutic strategies for various diseasesEarly-stage research

Mechanism of Action

The mechanism of action of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural and physicochemical properties of 2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride with similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2-((Difluoromethoxy)methyl)pyrrolidine HCl Difluoromethoxy-methyl C₆H₁₀ClF₂NO ~209.6* High electronegativity, moderate lipophilicity, hydrochloride salt improves solubility
2-Methylpyrrolidine HCl (Compound 220) Methyl C₅H₁₂ClN 121.6 Reduced steric bulk, lacks Bronsted basicity; used in Diels-Alder catalysis
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl Trimethoxybenzoyloxyethyl C₁₇H₂₄ClNO₅ 365.8 Complex substituent; requires amino protection and isomer separation
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl Dichlorophenyl-methoxy-methyl C₁₃H₁₆Cl₃NO 324.6 High lipophilicity due to aromatic Cl groups; potential bioactivity
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine HCl tert-Butoxy-methyl C₉H₂₀ClNO 193.7 Bulky substituent; chiral center impacts stereochemical interactions
(2S)-2-(Difluoromethyl)pyrrolidine HCl Difluoromethyl C₅H₁₀ClF₂N 165.6 Simplified structure; fluorine placement affects electronic properties

*Estimated based on analogous compounds.

Biological Activity

2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chiral compound recognized for its diverse applications in medicinal chemistry and biological research. Its unique difluoromethoxy substitution enhances its pharmacological properties, making it a subject of interest for various therapeutic developments, particularly in the context of neurological disorders and cancer treatment.

The compound is characterized by the following structural features:

  • Pyrrolidine Ring : Provides structural rigidity.
  • Difluoromethoxy Group : Enhances binding affinity to biological targets.
  • Chiral Center : Imparts distinct stereochemical properties that can influence biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group improves the compound's binding affinity, potentially modulating the activity of these targets. This mechanism is crucial in drug design, particularly for compounds aimed at treating complex diseases like cancer and neurological disorders.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Table 1 summarizes the findings from several studies evaluating its cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa (Cervical)10.5
HepG2 (Liver)8.3
A549 (Lung)12.0
SJSA-1 (Bone)6.7

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the pyrrolidine structure affect biological activity. The presence of the difluoromethoxy group has been shown to significantly enhance potency compared to similar compounds lacking this substitution.

Case Study 1: MDM2 Inhibition

In a study focusing on murine double minute 2 (MDM2) inhibitors, compounds structurally related to this compound demonstrated potent inhibition of MDM2, a critical regulator in tumorigenesis. The compound exhibited an IC50 value below 1 nM, indicating strong potential for development as an anticancer agent ( ).

Case Study 2: Neurological Applications

Research into the neurological applications of this compound suggests its utility in developing treatments for disorders such as Alzheimer's disease. Its ability to penetrate the blood-brain barrier and interact with neuroreceptors positions it as a promising candidate for further investigation ().

Comparative Analysis

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented in Table 2.

Compound NameUnique FeaturesBiological Activity
(2S)-2-(Difluoromethoxymethyl)pyrrolidineEnantiomer; may exhibit different activityNot extensively studied
(2R)-2-(Methoxymethyl)pyrrolidineLacks fluorine substitution; altered binding profileLower potency than target compound
(2R)-2-(Trifluoromethoxymethyl)pyrrolidineTrifluoromethyl group; different electronic propertiesVaries significantly

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((difluoromethoxy)methyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a pyrrolidine derivative reacts with a difluoromethoxy-containing electrophile. For example, 2-(chloromethyl)pyrrolidine hydrochloride (a common intermediate) may undergo substitution with difluoromethoxy groups under polar solvents (e.g., DMF or DMSO) at elevated temperatures . Oxidation or reduction steps may require agents like potassium permanganate or sodium borohydride, depending on the intermediate’s stability . Reaction pH and temperature must be tightly controlled to minimize byproducts such as overoxidized sulfones .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with distinct shifts for the difluoromethoxy (-OCF₂H) and pyrrolidine moieties .
  • HPLC-MS : Reversed-phase C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection at 210–280 nm are used for purity assessment. MS detects molecular ions ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state stability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) and stress testing (acid/base hydrolysis, oxidative conditions). HPLC monitors degradation products, such as hydrolyzed pyrrolidine or oxidized difluoromethoxy derivatives. For instance, overoxidation can yield sulfones, detectable via retention time shifts in HPLC . Buffered solutions (pH 1–9) at 25–60°C help identify pH-sensitive degradation pathways .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed when modifying the difluoromethoxy or pyrrolidine groups in related compounds?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs with substituents like -OCH₃, -CF₃, or alternative heterocycles (e.g., piperidine). Biological assays (e.g., receptor binding or enzyme inhibition) quantify potency changes. For example, replacing difluoromethoxy with methoxy in benzimidazole analogs reduces metabolic stability but increases solubility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or ion channels .

Q. What are the dominant degradation pathways of this compound, and how can they be mitigated?

  • Methodological Answer : LC-MS/MS identifies major degradation products. Under oxidative stress, the difluoromethoxy group may form carbonyl or sulfonyl derivatives, while acidic conditions hydrolyze the pyrrolidine ring . Stabilization strategies include lyophilization (to reduce hydrolytic degradation) or adding antioxidants (e.g., BHT) in formulations .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability to targets like proteases or kinases. Density functional theory (DFT) calculates electron distribution in the difluoromethoxy group, revealing its electronegativity and steric effects on binding . Free energy perturbation (FEP) models quantify the impact of structural modifications on binding affinity .

Q. What impurities are critical to monitor during synthesis, and what thresholds ensure compliance with pharmacopeial standards?

  • Methodological Answer : Key impurities include:

  • Process-related : Unreacted 2-(chloromethyl)pyrrolidine hydrochloride (retention time ~1.3x parent compound in HPLC) .
  • Degradation-related : Sulfone derivatives (e.g., from overoxidation) and hydrolyzed pyrrolidine .
    Pharmacopeial guidelines (e.g., USP) set limits: NMT 0.15% for any individual impurity and NMT 0.10% for unknown impurities .

Data Contradictions and Resolution

  • Synthesis Conditions : suggests inorganic bases for condensation, while recommends polar aprotic solvents. Resolution: Base choice (e.g., K₂CO₃ vs. NaOH) depends on electrophile reactivity; DMF is preferred for high-boiling-point reactions .
  • Stability Data : reports sulfone formation under oxidation, but emphasizes hydrolytic degradation. Resolution: Degradation pathways are context-dependent; orthogonal HPLC methods (e.g., ion-pair chromatography) differentiate between oxidative and hydrolytic byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.